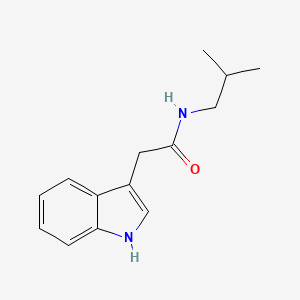

2-(1h-Indol-3-yl)-N-isobutylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C14H18N2O/c1-10(2)8-16-14(17)7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3,(H,16,17) |

InChI Key |

FTYLSTVDIKNOQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 3 Yl N Isobutylacetamide and Its Analogues

Retrosynthetic Analysis and Key Precursors for N-Isobutylacetamide Derivatives

A retrosynthetic analysis of N-substituted 2-(1H-indol-3-yl)acetamides reveals two fundamental building blocks: 2-(1H-indol-3-yl)acetic acid and a primary or secondary amine. This disconnection approach simplifies the synthetic planning by identifying the key bond formation—the amide linkage—and the requisite starting materials.

2-(1H-Indol-3-yl)acetic acid, also known as indole-3-acetic acid (IAA), serves as the foundational scaffold for the synthesis of a wide array of N-substituted indole-3-acetamides. nih.govwikipedia.org This naturally occurring auxin is a derivative of indole (B1671886), featuring a carboxymethyl substituent at the third position of the indole ring. wikipedia.org Its carboxylic acid functionality is the reactive site for amide bond formation. The indole nucleus itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. arkat-usa.org The versatility of indole-3-acetic acid as a precursor allows for the introduction of diverse functionalities by varying the amine component in the coupling reaction.

Conventional Synthetic Pathways for N-Substituted Indole-3-Acetamides

The most common and direct method for synthesizing N-substituted indole-3-acetamides is through the coupling of indole-3-acetic acid with a corresponding amine. This can be achieved through various activation methods for the carboxylic acid.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid group of indole-3-acetic acid must first be "activated" to facilitate the nucleophilic attack by the amine. nih.gov This activation is typically achieved using coupling reagents.

A variety of coupling reagents are employed to facilitate amide bond formation. One such effective reagent is 1,1'-Carbonyldiimidazole (B1668759) (CDI). nih.govwikipedia.org In a typical one-pot synthesis, indole-3-acetic acid is first treated with CDI. nih.gov This reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate with the evolution of carbon dioxide. nih.gov Subsequent addition of the amine, such as isobutylamine, to the reaction mixture results in the formation of the desired N-substituted indole-3-acetamide (B105759). nih.gov This method is often preferred due to its mild reaction conditions and the straightforward purification of the final product, as the byproducts are gaseous (CO2) and water-soluble (imidazole). Other common coupling agents used for similar transformations include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Table 1: Examples of Coupling Reagents in Indole-3-Acetamide Synthesis

| Coupling Reagent | Additive (if any) | Key Features |

| 1,1'-Carbonyldiimidazole (CDI) | None | Mild conditions, gaseous byproducts. nih.gov |

| 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) | Hydroxybenzotriazole (HOBt) | Commonly used in peptide synthesis, good yields. nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. rsc.org While direct MCRs for the synthesis of 2-(1H-indol-3-yl)-N-isobutylacetamide are not extensively documented, the indole scaffold is a common participant in various MCRs. For instance, the Ugi four-component reaction (U-4CR) can be utilized to generate diverse indole-containing structures. rsc.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org Although this specific MCR does not directly yield this compound, it highlights the potential for developing novel, efficient, and atom-economical routes to complex indole derivatives. The development of new MCRs for the synthesis of functionalized indoles remains an active area of research. nih.gov

Derivatization of Indole-3-acetic Acid Esters and Hydrazides

A common and straightforward approach to synthesizing N-substituted acetamides of indole is through the derivatization of readily available indole-3-acetic acid (IAA) esters and hydrazides. These methods offer a versatile platform for introducing a variety of substituents on the acetamide (B32628) nitrogen.

Indole-3-acetic acid can be converted to its corresponding esters, such as methyl or ethyl esters, through Fischer esterification or by reaction with an appropriate alkyl halide in the presence of a base. These esters can then undergo aminolysis with a desired amine, like isobutylamine, to yield the target N-substituted acetamide. This reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst.

Alternatively, indole-3-acetic acid esters can be reacted with hydrazine (B178648) hydrate (B1144303) to form indole-3-acetic acid hydrazide. nih.gov This hydrazide is a stable intermediate that can be further functionalized. For instance, it can be coupled with various carboxylic acids or reacted with aldehydes and ketones to form hydrazones, which can then be reduced or cyclized to introduce further diversity. The direct acylation of amines with indole-3-acetic acid can also be achieved using coupling agents. A one-pot multicomponent reaction of indole-3-acetic acid with 1,1'-carbonyldiimidazole (CDI) and various substituted anilines has been reported to produce a library of indole-3-acetamides. nih.gov In this method, CDI activates the carboxylic acid group of IAA, facilitating the subsequent nucleophilic attack by the amine.

| Starting Material | Reagent | Product | Reference |

| Indole-3-acetic acid | 1,1'-Carbonyldiimidazole, Substituted anilines | Indole-3-acetamides | nih.gov |

| Indole-3-methyl ester | Hydrazine hydrate | 2-(1H-Indol-3-yl)acetohydrazide | nih.gov |

Advanced Synthetic Approaches and Indole Functionalization

More sophisticated synthetic strategies have been developed to functionalize the indole ring system and to construct complex indole derivatives. These methods often provide greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

The C3 position of the indole ring is the most nucleophilic and, therefore, a primary site for electrophilic substitution. A variety of methods have been developed to introduce substituents at this position. These include classical reactions like the Friedel-Crafts acylation and the Mannich reaction. More recent advancements have focused on transition metal-catalyzed cross-coupling reactions and C-H activation strategies to directly functionalize the C3 position. These modern methods offer improved efficiency and functional group tolerance.

A mild and efficient method for the functionalization of indoles involves the calcium-catalyzed generation of N-acyliminium ions. These reactive intermediates can be trapped by the nucleophilic C3 position of the indole ring. This approach allows for the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of various substituted indole derivatives. The use of an earth-abundant and biocompatible calcium catalyst makes this method particularly attractive for green chemistry applications.

A convergent synthetic strategy involves the preparation of different fragments of the target molecule separately, followed by their assembly in the final steps. For the synthesis of indole-containing acetamides, this can involve the preparation of N-substituted bromoacetamide electrophiles. These are synthesized by reacting various aryl or aralkyl amines with 2-bromoacetyl bromide in a basic medium. scielo.br These electrophilic bromoacetamides can then be reacted with a nucleophilic indole derivative to form the final product. This approach is highly modular and allows for the rapid generation of a library of analogues by varying the amine component. scielo.br

A specific example is the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. scielo.br In this multi-step synthesis, 2-bromo-N-substituted acetamides are prepared and then reacted with 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol to yield the target compounds. scielo.br

The incorporation of other heterocyclic rings into the indole scaffold can lead to compounds with interesting biological activities. Several synthetic strategies have been developed to fuse or link various heterocycles to the indole core.

1,3,4-Oxadiazole: Indole-3-acetic acid can be converted to its corresponding hydrazide, which can then be cyclized in the presence of carbon disulfide and alcoholic potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thiol (B52307) ring linked to the indole-3-ylmethyl group. scielo.br

Quinazolinone: Indole-containing quinazolinone derivatives can be synthesized through various methods, including the reaction of indole-3-carboxaldehydes with anthranilamide.

Pyrazole: Pyrazole-indole hybrids can be prepared, for example, by the reaction of 5-aminopyrazoles with N-substituted isatins or 1H-indole-3-carbaldehyde.

Triazole: 1,2,3-Triazole-tethered indole derivatives can be synthesized via click chemistry, for instance, by the reaction of an azide-functionalized indole with a terminal alkyne.

| Heterocyclic Moiety | Synthetic Precursors | Reference |

| 1,3,4-Oxadiazole | 2-(1H-indol-3-yl)acetic acid, Hydrazine, Carbon disulfide | scielo.br |

| Quinazolinone | Indole-3-carboxaldehydes, Anthranilamide | |

| Pyrazole | 5-Aminopyrazoles, 1H-indole-3-carbaldehyde | |

| 1,2,3-Triazole | Azide-functionalized indole, Terminal alkyne |

Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and characterization of newly synthesized indole derivatives are crucial steps to ensure their identity and purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

Column Chromatography: This is a standard technique for purifying organic compounds. nih.gov A silica (B1680970) gel column is often used, with a solvent system (eluent) of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane, to separate the desired product from unreacted starting materials and byproducts. nih.govrsc.org

Crystallization: If the synthesized compound is a solid, crystallization from a suitable solvent can be an effective purification method. This technique relies on the differences in solubility between the product and impurities at different temperatures.

Extraction: Liquid-liquid extraction is commonly used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. nih.gov

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the structure of organic molecules. rsc.org They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the desired structure. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.netscirp.org Techniques like Electron Ionization (EI-MS) are commonly used. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. scielo.br For indole acetamides, characteristic peaks for the N-H and C=O stretching vibrations would be expected.

Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of each element present, which can be used to confirm the molecular formula. researchgate.net

| Technique | Purpose | Reference |

| Column Chromatography | Purification of reaction products | nih.govrsc.org |

| Crystallization | Purification of solid compounds | |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | rsc.org |

| Mass Spectrometry (MS) | Determination of molecular weight and structure | scielo.brresearchgate.netscirp.org |

| Infrared (IR) Spectroscopy | Identification of functional groups | scielo.br |

| Elemental Analysis | Determination of elemental composition | researchgate.net |

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl N Isobutylacetamide Derivatives

Influence of the N-Isobutyl Group on Biological Activity and Binding Affinity

The N-substituent on the acetamide (B32628) moiety plays a critical role in determining the pharmacological profile of indole-3-acetamide (B105759) derivatives. While direct SAR studies focusing exclusively on the N-isobutyl group are limited, its influence can be inferred by comparing it with other N-alkyl and N-aryl substituents investigated in related series.

The isobutyl group provides a combination of moderate steric bulk and lipophilicity. In studies of related N-alkyl indole (B1671886) derivatives targeting cannabinoid receptors, the length and branching of the alkyl chain are crucial for receptor affinity and potency. Short alkyl chains often result in inactive compounds, whereas chains with four to six carbons can produce optimal activity. The branched nature of the isobutyl group can influence the molecule's conformational flexibility and its ability to fit into a specific binding pocket, which may differ from that of a linear N-butyl group.

In a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated for α-amylase inhibition, the nature of the N-substituent was paramount. While these are N-aryl rather than N-alkyl compounds, the studies highlight the sensitivity of the target receptor to the substituent at this position. For instance, an unsubstituted N-phenyl ring conferred moderate activity, which was modulated by adding various groups to the phenyl ring. nih.gov This suggests that the N-isobutyl group, by presenting a different steric and electronic profile compared to an N-aryl group, would likely lead to a distinct activity profile. The isobutyl group's non-aromatic, flexible nature would result in different interactions within the enzyme's active site compared to a rigid, planar phenyl group.

The table below summarizes the activity of various N-substituted 2-(1H-indol-3-yl)acetamides against α-amylase, illustrating the importance of the N-substituent.

| Compound ID | N-Substituent | α-Amylase Inhibition IC₅₀ (µM) |

| 1 | Phenyl | 2.6 ± 0.09 |

| 2 | p-Tolyl | 2.84 ± 0.1 |

| 3 | 3,4-Dimethylphenyl | - |

| 6 | Ethylphenyl | - |

| 15 | 4-Fluorophenyl | 1.09 ± 0.11 |

| 21 | 4-Chlorophenyl | 1.76 ± 0.2 |

| Data sourced from a study on N-phenylacetamide derivatives and is for comparative purposes. nih.gov |

Impact of Substituents on the Indole Ring (Positions 1, 2, 3, 4, 5, 6, 7)

Modifications to the indole ring itself are a key strategy for modulating the activity of 2-(1H-indol-3-yl)-N-isobutylacetamide derivatives. Each position on the bicyclic ring system offers a vector for chemical modification, and substitutions can affect electronic properties, lipophilicity, and steric interactions with the target protein.

Position 1 (N1-H): The indole nitrogen is often a site for substitution. N1-alkylation can significantly alter a compound's properties. In a series of indol-3-ylcycloalkyl ketones, a variety of N1 side chains were explored for their effect on CB2 receptor activity. nih.gov Non-aromatic side chains, including aminoalkyl groups, were found to produce potent agonists. nih.gov This indicates that for this compound, substitution at the N1 position with small alkyl or functionalized alkyl groups could be a viable strategy to enhance binding affinity and efficacy. For example, N-methylation or the introduction of a short aminoethyl chain could introduce new interactions with the receptor. nih.gov

Position 2: The C2 position of the indole is generally less reactive than C3, but substitution here can be influential. In some related indole series, C2-methylation was tolerated. mdpi.com In a study of 2-(3-indolyl)acetamides, introducing a bulky aryl group at the alpha-carbon of the acetamide (adjacent to C3) was a key modification, but direct substitution on the C2 of the indole ring itself was not explored in that series. nih.gov However, for cannabinoid receptor ligands, substitutions at C2 with methyl, fluorine, or bromine have been shown to retain high receptor binding affinities. unibo.it

Position 3: The 2-acetamido-N-isobutyl moiety is located at this position, which is the most nucleophilic and common site for substitution on the indole ring. While the core structure fixes this substitution, modifications to the linker between the indole and the amide are discussed in Section 3.3.

Positions 4, 5, 6, and 7 (Benzene Ring): Substituents on the benzene (B151609) portion of the indole ring have a profound impact on activity.

C5-Substitution: This position has been a significant focus of modification. In many indole-based series, C5-substituents like halogens or methoxy (B1213986) groups are used to tune electronic properties and potency. However, for cannabinoid receptor agonists, fluoro, chloro, methyl, and bromo substitutions in the 5-position have been found to be detrimental to binding and functional activity. unibo.it Conversely, in a series of N-acetamide indoles developed as antimalarials, a variety of heterocyclic rings were tolerated at the C6-position, while the SAR at the C5-position was also explored, indicating target-dependent effects. nih.gov

C6-Substitution: Similar to C5, this position is a common site for modification. In antimalarial N-acetamide indoles, replacing a 5-methyl-1,3,4-oxadiazole at the 6-position with other heterocycles led to varied activity, demonstrating the importance of this position for potency. nih.gov

C7-Substitution: For cannabinoid ligands, substitution at the C7 position is often well-tolerated and can enhance affinity. unibo.it

The following table summarizes the general tolerance for substitutions at various positions on the indole ring for cannabinoid receptor activity.

| Indole Position | Substituent Tolerance | Impact on CB1/CB2 Activity |

| 1 | Generally tolerated | Alkyl and functionalized chains can enhance potency. nih.gov |

| 2 | Tolerated | Small alkyl or halogen groups retain affinity. unibo.it |

| 4 | Less explored | - |

| 5 | Poorly tolerated | Halogenation is often detrimental to activity. unibo.it |

| 6 | Tolerated | Can accommodate various groups, activity is target-dependent. unibo.itnih.gov |

| 7 | Tolerated | Small alkyl or halogen groups retain affinity. unibo.it |

Role of Linker Modifications in N-Substituted Indole Acetamides

The acetamide linker, which connects the indole C3 position to the N-isobutyl group, is a crucial component that dictates the spatial relationship between the two terminal moieties. Modifications to this linker, including changing its length, rigidity, and chemical nature, have been shown to significantly affect biological activity.

One common modification is the introduction of an additional carbonyl group, converting the acetamide linker (-CH₂-CO-) into a glyoxylamide or oxoacetamide linker (-CO-CO-). In a study of indol-3-yl-N-alkyl-glyoxalylamides, this modification was a key step in the synthesis of psychoactive tryptamines. researchgate.net This change alters the electronic properties and conformational flexibility of the linker. The presence of the second carbonyl group can introduce additional hydrogen bond accepting capabilities and can lock the linker into a more planar conformation, which could be favorable or unfavorable depending on the topology of the receptor's binding site. researchgate.net

Another strategy involves substitution on the α-carbon of the acetamide linker (the CH₂ group). In a series of 2-(3-indolyl)acetamides developed as anticancer agents, this position was substituted with various aryl groups. nih.gov This modification effectively creates a new, more complex scaffold where the linker is significantly altered. The study found that a 2-naphthyl group was preferred at this position in the amide series, leading to compounds with low micromolar potency. nih.gov This demonstrates that the linker is not merely a spacer but an active participant in the pharmacophore.

The length of the linker is also a critical parameter. In a related series of 3-substituted N-piperidinyl indoles, the polar functionalities were attached via methyl, ethyl, and propyl linkers, showing that linker length can modulate binding affinity and potency. nih.gov

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of this compound is a key determinant of its interaction with biological targets. The molecule possesses several rotatable bonds, primarily in the N-isobutylacetamide side chain, which allow it to adopt various spatial arrangements.

Studies on the closely related indol-3-yl-N-alkyl-glyoxalylamides provide significant insight into the likely conformational behavior of the acetamide linker. researchgate.net Due to restricted rotation around the amide C-N bond and the C-C bond of the linker, these molecules can exist as distinct rotamers (rotational isomers), typically described as syn-periplanar and anti-periplanar. researchgate.net

In mono-N-alkylated derivatives like N-isobutylacetamide, a single predominant conformation is often observed. Crystal structure analysis of similar compounds reveals that a syn conformation is frequently stabilized by an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen of the linker (adjacent to the indole ring). researchgate.net This interaction creates a pseudo-cyclic structure that significantly restricts the conformational freedom of the side chain, presenting a more rigid structure to the biological target. The isobutyl group would then be oriented away from this intramolecularly bonded system. This preferred conformation is crucial for biological recognition, as it pre-organizes the molecule for a lower-entropy binding event with a receptor.

Comparative SAR with Related Indole-Based Scaffolds

To fully appreciate the SAR of this compound, it is useful to compare its structural features and activity with related indole-based scaffolds.

Indole-2-Carboxamides vs. Indole-3-Acetamides: The position of the side chain on the indole ring dramatically alters the pharmacological profile. Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor. nih.gov In this scaffold, the carboxamide is directly attached to the C2 position. SAR studies have shown that the presence of the indole ring is preferred for high affinity, and C3 substituents significantly impact the allosteric effect. scite.ai In contrast, the indole-3-acetamide scaffold, with its flexible methylene (B1212753) spacer, presents a different vector and distance between the indole core and the amide functionality, often leading to orthosteric (direct) agonism or antagonism rather than allosteric modulation.

Indole-3-Acetamides vs. Indole-3-Carboxamides: Removing the methylene spacer to create an indole-3-carboxamide brings the amide group into direct conjugation with the indole ring. This increases the planarity and rigidity of the connection. A series of indole-3-carboxamides were developed as water-soluble CB1 receptor agonists. rsc.org The direct attachment of the amide to C3, compared to the more flexible acetamide linker, leads to different optimal substituents and binding modes at the receptor.

Indole vs. Pyrrole (B145914) Scaffolds: Replacing the indole core with a pyrrole ring while keeping the side chain constant can lead to significant changes in activity. In a study of cannabinoids, pyrrole-derived compounds were consistently less potent than their corresponding indole derivatives. The benzene ring of the indole is crucial for providing the necessary hydrophobic interactions and electronic properties for high-affinity binding at cannabinoid receptors.

Biological Evaluation and Mechanistic Insights Preclinical, in Vitro, and in Silico Studies

Enzyme Inhibition Potentials

Research has demonstrated that 2-(1h-Indol-3-yl)-N-isobutylacetamide and its derivatives exhibit inhibitory effects on several classes of enzymes, suggesting a broad spectrum of pharmacological applications.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives of 2-(1H-indol-3-yl)-acetamide have been identified as potential inhibitors of glycosidase enzymes, which are crucial for carbohydrate digestion. By targeting α-amylase and α-glucosidase, these compounds can modulate carbohydrate metabolism, a key strategy in managing hyperglycemia.

Studies on a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives revealed significant inhibitory activity against α-amylase. nih.gov In fact, some of these synthetic compounds displayed inhibitory potential comparable to the standard drug, acarbose. nih.gov For instance, certain derivatives with halide, methanethiol, alkyl, and alkoxy group substitutions on the phenyl ring showed potent inhibition. nih.gov One particular halide-containing compound demonstrated an IC50 value of 1.09 ± 0.11 μM, indicating strong inhibitory action. nih.gov

Similarly, investigations into 3,3-di(indolyl)indolin-2-ones, which share structural similarities, have shown promising results in α-glucosidase inhibition. nih.gov Some of these compounds exhibited higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities than acarbose. nih.gov This selectivity is advantageous as it may reduce the side effects associated with dual inhibition. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected 2-(1H-indol-3-yl)-N-phenylacetamide Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative 1 | 1.09 ± 0.11 |

| Acarbose (Standard) | 0.92 ± 0.40 |

This table is for illustrative purposes and represents data for a potent derivative from the studied series.

The mechanism by which these indole-3-acetamide (B105759) derivatives modulate carbohydrate metabolism lies in their ability to competitively inhibit α-amylase and α-glucosidase. mdpi.com These enzymes are located in the brush border of the intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial blood glucose levels. nih.gov

Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of the enzymes. nih.gov For α-amylase, interactions with key amino acid residues such as Leu165, Ala198, His201, and Asp300 have been observed. nih.gov These interactions help to stabilize the compound within the enzyme's active site, thereby blocking substrate access and inhibiting its catalytic activity.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.gov Some natural and synthetic compounds are known to inhibit these enzymes, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

While direct studies on this compound's effect on butyrylcholinesterase are limited, related indole (B1671886) derivatives have been investigated. For example, a study on khellactone (B107364) coumarins showed that certain compounds could selectively inhibit BChE. nih.gov Molecular docking simulations have been used to understand the interaction of inhibitors with the active site of BChE. nih.gov

Lipoxygenase Inhibition

STING (Stimulator of Interferon Genes) Pathway Modulation and Inhibition

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov Modulation of this pathway has therapeutic implications in various diseases, including cancer and infectious diseases. STING ligands, such as cGAMP, can enhance immune responses. nih.gov

While direct evidence of this compound modulating the STING pathway is not available, the indole nucleus is a common scaffold in molecules that interact with biological pathways. The timing of STING agonist administration can have opposing effects on the immunogenicity of certain vaccines, highlighting the complexity of modulating this pathway. researchgate.net

Rho Kinase Inhibition

Rho-associated protein kinase (ROCK) is an enzyme that plays a crucial role in various cellular processes, including cell contraction, migration, and adhesion. wikipedia.org Inhibition of ROCK has therapeutic potential in cardiovascular diseases, glaucoma, and nerve injury. wikipedia.orgnih.gov

ROCK inhibitors act by targeting the ATP-binding site of the kinase, thereby preventing its activity. Several small molecule ROCK inhibitors have been developed, some of which are in clinical use. wikipedia.org While there is no specific research detailing the Rho kinase inhibitory activity of this compound, the indole scaffold is present in some kinase inhibitors, suggesting that derivatives of this compound could potentially be explored for such activity.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Indole derivatives are recognized as a "privileged scaffold" in the development of anticancer drugs, with some of the most well-known examples being the tubulin-targeting alkaloids vincristine (B1662923) and vinblastine. The indole skeleton is a key feature in many compounds designed to inhibit tubulin polymerization by targeting the colchicine-binding site. These agents interfere with the formation of the mitotic spindle, a critical structure for cell division, leading to a halt in the cell cycle and subsequent cell death.

Mechanistic studies of structurally related indole compounds show they can inhibit tubulin polymerization, similar to vincristine, leading to the disruption of microtubules. This disruption induces mitotic catastrophe, a form of cell death triggered by abnormal mitosis. Azaindole derivatives, which are structurally similar to indoles, have also been identified as cell-permeable microtubule-depolymerizing agents that compete with colchicine, indicating tubulin is their direct cellular target.

BCL6 BTB Domain Inhibition

The B-cell lymphoma 6 (BCL6) protein, particularly its BTB domain, is a key regulator of gene expression and a validated target in cancers like diffuse large B-cell lymphoma (DLBCL). The BTB domain facilitates the recruitment of corepressor complexes (such as SMRT, NCOR, and BCOR), which is essential for its function as a transcriptional repressor. Inhibition of the BCL6 BTB domain disrupts these protein-protein interactions, reactivates repressed genes, and leads to the death of lymphoma cells. While various small molecules have been developed to target the BCL6 BTB domain, specific inhibitory activity by this compound has not been detailed in the available literature.

Cellular Activity and Pathway Modulation (In Vitro)

Antiproliferative Activity in Cancer Cell Lines

The indole nucleus is a common feature in compounds developed for their antitumor potential. Various derivatives incorporating the indole scaffold have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, certain indole-aryl amides have shown activity against cell lines such as HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). Similarly, N-substituted 2-oxoacetamide (B1243867) derivatives of indole have been evaluated for cytotoxicity against HeLa, MCF7, and HepG2 (liver) cancer cell lines, with some compounds showing potent antiproliferative effects.

| Compound Class | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| Indole-Aryl Amides | HT29 | Colon Carcinoma | Good Activity |

| Indole-Aryl Amides | HeLa | Cervical Cancer | Good Activity |

| Indole-Aryl Amides | MCF7 | Breast Adenocarcinoma | Good Activity |

| N-substituted 2-oxoacetamide Indole Derivatives | HepG2 | Liver Carcinoma | Potent Activity (IC50 values reported for specific derivatives) |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | HT-29 | Colon Carcinoma | Potent Activity (IC50 = 15.6 μM) |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | NCM460 | Normal Colon Epithelial | Low Toxicity (IC50 > 100 μM) |

Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. The induction of apoptosis is a hallmark of effective chemotherapy. Studies on various indole-based compounds show they can trigger this process in cancer cells. For example, a novel compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, was found to induce apoptosis in melanoma cells and colon cancer cells. This process is often characterized by the activation of caspases, a family of proteases central to the apoptotic pathway. In some instances, indole derivatives have been shown to induce a dose-dependent increase in caspase-3 and caspase-8 activity, suggesting the involvement of the extrinsic apoptosis pathway.

Many cytotoxic agents that target tubulin and microtubule dynamics cause cells to arrest in the G2/M phase of the cell cycle. This arrest occurs because a properly formed mitotic spindle is necessary for the cell to pass the spindle assembly checkpoint and proceed from metaphase to anaphase. Research on indole-based tubulin inhibitors has confirmed their ability to induce G2/M arrest. For instance, treatment of cancer cells with certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives led to a significant accumulation of cells in the G2/M phase. This effect is consistent with the proposed mechanism of tubulin polymerization inhibition and disruption of microtubule function.

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Therefore, there is a pressing need for novel anticancer agents that can overcome these resistance mechanisms. Some indole-based compounds have shown promise in this area. Studies on 2,3-disubstituted indoles revealed that they display comparable potency against both apoptosis-sensitive and apoptosis-resistant cancer cells, suggesting their mechanism of action may be independent of the apoptotic machinery that is often dysregulated in resistant tumors. Furthermore, certain azaindole derivatives that act as microtubule-depolymerizing agents have been shown to exert potent cytostatic effects on MDR cell lines. Similarly, prodrugs of an indole acrylonitrile (B1666552) compound demonstrated efficacy in a mouse model of paclitaxel-resistant colon cancer.

Antimicrobial Activities

Mechanisms of Action Elucidation at the Molecular Level

Extensive literature searches did not yield specific preclinical, in vitro, or in silico studies detailing the molecular mechanisms of action for the compound this compound. Research has been conducted on structurally related indole-3-acetamide and indole-3-glyoxylamide (B122210) derivatives, which provides a context for the potential biological activities of this class of compounds, but direct experimental data for this compound itself is not available in the reviewed scientific literature.

The following sections reflect the absence of specific data for this compound.

Receptor Binding Studies

There are no specific receptor binding studies published for this compound. However, studies on analogous compounds, such as certain indol-3-yl-oxoacetamides, have identified them as ligands for cannabinoid receptors. For example, a series of fluorinated indol-3-yl-oxoacetamide derivatives were evaluated for their binding affinity to CB1 and CB2 receptors, with some compounds showing high affinity and selectivity for the CB2 receptor. nih.govnih.gov Without experimental data, the receptor binding profile of this compound remains undetermined.

Interactions with Specific Biological Pathways

Direct evidence of interactions between this compound and specific biological pathways is not documented. Research on other indole derivatives has shown engagement with various cellular pathways. For instance, certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to induce apoptosis in cancer cells through the dose-dependent activation of caspase-3 and caspase-8. nih.govmdpi.com Other related compounds, 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide (B32628) derivatives, have been investigated as inhibitors of the respiratory syncytial virus (RSV), functioning at the stages of membrane fusion and genome replication/transcription. semanticscholar.orgnih.gov These findings illustrate potential, but unconfirmed, areas of activity for the broader indole acetamide class.

Target Identification and Validation

No specific molecular targets have been identified or validated for this compound in published studies. The process of target identification typically involves techniques such as affinity chromatography, expression cloning, or computational modeling, followed by validation to confirm functional interaction. For related classes of compounds, various targets have been identified. In silico studies of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives suggested α-amylase as a potential target for antihyperglycemic activity. nih.gov Furthermore, derivatives of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov These examples highlight the diverse range of targets that indole-based structures can engage, though the specific target for this compound has not been elucidated.

Computational and Molecular Modeling Studies of this compound Remain to be Elucidated

Despite the significant interest in indole derivatives within medicinal chemistry, a thorough review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling research focused on the compound this compound. While numerous studies employ sophisticated computational techniques to investigate related indole-containing molecules, dedicated research on the N-isobutylacetamide derivative, as per the requested detailed outline, is not publicly available in the reviewed scientific databases.

Computational methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, and fragment-based drug design (FBDD) are powerful tools in modern drug discovery, providing deep insights into molecular interactions and guiding the development of new therapeutic agents. For many analogous indole structures, these methods have been extensively applied. For instance, studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have utilized molecular docking and QSAR to explore their potential as antiviral agents, identifying key interactions with target proteins. semanticscholar.orgresearcher.liferesearchgate.net Similarly, other research has focused on different N-substituted 2-(1H-indol-3-yl)acetamide compounds, detailing their binding modes and structure-activity relationships for various biological targets. nih.gov

However, the specific substitution of an isobutyl group on the acetamide nitrogen of the 2-(1H-indol-3-yl)acetamide scaffold confers a unique combination of steric and electronic properties. Without dedicated computational studies on this exact molecule, any discussion of its specific ligand-target interactions, binding modes, or the molecular descriptors that might govern its biological activity would be purely speculative.

Consequently, it is not possible to provide scientifically accurate and validated information for the following topics concerning this compound:

Computational Chemistry and Molecular Modeling in the Study of 2 1h Indol 3 Yl N Isobutylacetamide

Fragment-Based Drug Design (FBDD) Strategies:While the indole (B1671886) moiety is a common fragment in FBDD, no literature specifically discusses the use of 2-(1H-indol-3-yl)-N-isobutylacetamide as a starting point or lead compound in an FBDD campaign.

The absence of such specific data underscores a gap in the current body of research and highlights an opportunity for future investigation. Computational analysis of this compound could provide valuable insights into its potential pharmacological properties and serve as a foundation for the rational design of new, more potent derivatives. Until such studies are conducted and published, a detailed and scientifically rigorous article on the computational chemistry of this specific compound cannot be constructed.

NMR-Based Fragment Screening

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for identifying lead compounds. This approach typically involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly robust and sensitive biophysical technique for detecting these weak fragment-binding events. nih.govfrontiersin.org

Several NMR-based methods are applicable for screening fragments against a target protein in the presence of this compound or for identifying fragments that could be linked to it. The most common approaches involve monitoring changes in the NMR signals of either the protein or the ligand upon complex formation.

Protein-Observed NMR Methods: In these experiments, an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is used. nih.gov Upon the addition of a binding fragment, perturbations in the chemical shifts of specific amino acid residues in the protein's active site are observed, typically through Heteronuclear Single Quantum Coherence (HSQC) spectra. nih.govfrontiersin.org This method not only confirms binding but can also provide information about the binding site location. For a target protein of this compound, this would involve titrating in fragments and monitoring the protein's HSQC spectrum to identify binders that could potentially be merged with or elaborated from the core indole acetamide (B32628) scaffold.

Ligand-Observed NMR Methods: These techniques are advantageous when isotopic labeling of the protein is not feasible. mdpi.com Methods like Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments are used to detect the binding of fragments to a high molecular weight target. frontiersin.org For instance, a library of fragments could be screened against a target protein, and the resulting hits could be computationally or synthetically linked to the this compound core to enhance binding affinity.

The following table summarizes key NMR-based fragment screening techniques:

| Technique | Principle | Information Gained | Typical Protein Size |

| ¹H-¹⁵N HSQC | Monitors chemical shift perturbations of backbone amides in an isotopically labeled protein upon ligand binding. nih.gov | Binding confirmation, binding site mapping, affinity estimation. nih.gov | Up to ~40 kDa nih.gov |

| STD NMR | Measures the transfer of saturation from a selectively irradiated protein to a binding ligand. frontiersin.org | Binding confirmation, epitope mapping. | > 20 kDa |

| WaterLOGSY | Detects the transfer of magnetization from bulk water to a ligand via the protein. frontiersin.org | Binding confirmation. | > 15 kDa |

Utilization of Solvent Interaction Maps (e.g., SILCS FragMaps)

Site Identification by Ligand Competitive Saturation (SILCS) is a computational method that utilizes molecular dynamics (MD) simulations to map the functional group affinities of a protein surface. nih.govcurrentsci.com In a SILCS simulation, a protein is immersed in a solution containing a high concentration of various small molecule fragments (e.g., propane, methanol, imidazole). The resulting 3D probability distributions of these fragments, known as FragMaps, highlight regions on the protein surface that are favorable for binding specific functional groups. nih.gov

These FragMaps can be invaluable in the optimization of a lead compound like this compound. By overlaying the compound's structure onto the FragMaps of its target protein, researchers can identify:

Favorable Interactions: Regions where the compound's functional groups align with favorable FragMap densities, indicating a positive contribution to the binding affinity.

Unfavorable Interactions: Areas where the compound may have steric clashes or where its functional groups are in regions of low affinity.

Opportunities for Modification: "Hot spots" on the protein surface that are not currently occupied by the ligand, suggesting where the addition of new functional groups to the this compound scaffold could lead to improved binding. nih.gov

For example, if a SILCS FragMap indicates a strong hydrogen bond donor site near the isobutyl group of this compound, a medicinal chemist might consider modifying this group to include a hydrogen bond acceptor to enhance potency.

The table below illustrates the types of information that can be derived from SILCS FragMaps for different functional groups:

| Fragment Type | FragMap Color (Typical) | Information Provided | Potential Modification to this compound |

| Propane | Green | Hydrophobic/aliphatic interactions currentsci.com | Extension or modification of the isobutyl group. |

| Benzene (B151609) | Purple | Aromatic/π-stacking interactions currentsci.com | Introduction of an aromatic ring. |

| Methanol (OH) | Blue | Hydrogen bond donor sites on the protein currentsci.com | Addition of a carbonyl or other H-bond acceptor. |

| Methylammonium | Red | Hydrogen bond acceptor sites on the protein currentsci.com | Addition of an amine or hydroxyl group. |

Virtual Screening for Identification of Novel Scaffolds and Hit Expansion

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org This method is instrumental in identifying novel chemical scaffolds that are distinct from known inhibitors or in expanding a "hit" compound like this compound into a more potent lead series.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. researchgate.net Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. researchgate.net A virtual library of compounds could be docked into the binding site of the target for this compound to identify new indole-based analogs or entirely novel scaffolds that have a high predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These techniques use the chemical structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. nih.gov Common LBVS methods include similarity searching based on 2D fingerprints or 3D shape (pharmacophore modeling).

The process of hit expansion involves taking a confirmed active compound ("hit") from a primary screen and exploring the surrounding chemical space to improve its activity and drug-like properties. For this compound, virtual screening could be used to explore various substitutions on the indole ring, the acetamide linker, and the isobutyl group to generate a structure-activity relationship (SAR) profile. semanticscholar.org

The following table outlines a hypothetical virtual screening workflow for the hit expansion of this compound:

| Step | Method | Objective | Outcome |

| 1. Library Preparation | Chemical database (e.g., ZINC, ChemBridge) filtering | Select a diverse set of commercially available compounds with drug-like properties. nih.gov | A curated library of molecules for screening. |

| 2. Docking | Molecular docking software (e.g., AutoDock, Glide) | Predict the binding mode and affinity of library compounds to the target protein. plos.org | A ranked list of compounds based on their docking scores. |

| 3. Post-processing & Filtering | Application of filters (e.g., Lipinski's Rule of Five, ADMET prediction) | Remove compounds with predicted poor pharmacokinetic properties. plos.org | A smaller, refined list of promising candidates. |

| 4. Hit Selection | Visual inspection and analysis | Select a diverse set of top-ranking compounds for experimental validation. | A final list of virtual hits for purchase or synthesis. |

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for Indole-3-Acetamide (B105759) Derivatives

The indole-3-acetamide core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, indicating a rich potential for the discovery of novel therapeutic applications. acs.orgnih.gov While research has identified several key targets, the exploration for new biological interactions remains a fertile ground for investigation.

Derivatives of indole-3-acetamide have been synthesized and evaluated for various biological activities, including antihyperglycemic and antioxidant effects. acs.orgnih.gov In silico and in vitro studies have identified α-amylase as a target for some of these derivatives, suggesting a potential therapeutic avenue for diabetes management. acs.orgnih.govresearchgate.net Furthermore, the indole-3-acetamide framework is a component of molecules that have shown inhibitory effects on HIV-1 Tat-mediated viral transcription, highlighting its potential in the development of novel antiretroviral agents. nih.gov

In the context of agrochemicals, indole-3-acetamide derivatives have been designed as inhibitors of transketolase (TKL), an enzyme that has been identified as a promising target for the development of new herbicides. nih.gov Certain derivatives have demonstrated significant herbicidal efficacy against various weed species while being safe for several crops. nih.gov

The versatility of the indole (B1671886) scaffold is further demonstrated by its incorporation into compounds targeting the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, the causative agent of COVID-19. nih.govnih.gov This suggests that the indole-3-acetamide structure could be further explored for broad-spectrum antiviral activity.

Moreover, the parent compound, indole-3-acetamide, is a natural precursor to the plant hormone indole-3-acetic acid (IAA) and plays a role in plant growth and stress responses. sigmaaldrich.comfrontiersin.orgcaymanchem.comfrontiersin.orgoup.com This intrinsic biological role in plants hints at the possibility of identifying analogous or novel targets in other organisms, including mammals. The structural similarity to endogenous signaling molecules suggests that indole-3-acetamide derivatives could modulate various physiological pathways.

Future research should focus on unbiased screening approaches, such as high-throughput screening of diverse compound libraries against a wide range of cellular and biochemical assays, to identify novel targets. Chemoproteomics and affinity-based methods could also be employed to pull down interacting proteins from cell lysates, thereby revealing direct molecular targets. Given the prevalence of the indole nucleus in numerous approved drugs and clinical candidates, a systematic exploration of the target space for indole-3-acetamide derivatives is a promising strategy for uncovering new therapeutic opportunities. acs.orgnih.gov

A summary of some explored biological targets for indole-3-acetamide derivatives is presented below:

| Target Class | Specific Target | Potential Therapeutic/Application Area | Key Findings |

| Enzymes | α-Amylase | Antihyperglycemic | Derivatives show good to moderate inhibition. acs.orgnih.govresearchgate.net |

| Transketolase (TKL) | Herbicidal | Designed derivatives exhibit potent herbicidal activity. nih.gov | |

| RNA-dependent RNA polymerase (RdRp) | Antiviral (e.g., SARS-CoV-2) | Thio-indole-3-acetamide derivatives act as inhibitors. nih.govnih.gov | |

| Viral Proteins | HIV-1 Tat | Antiviral (HIV) | Derivatives interfere with viral transcription. nih.gov |

| Plant Biology | Auxin Biosynthesis Pathway | Plant Growth Regulation | Indole-3-acetamide is a precursor to indole-3-acetic acid (IAA). sigmaaldrich.comfrontiersin.orgcaymanchem.comfrontiersin.orgoup.com |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 2-(1h-Indol-3-yl)-N-isobutylacetamide and its derivatives has traditionally been achieved through the coupling of indole-3-acetic acid with the corresponding amine. One common method involves the use of coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.orgnih.govresearchgate.net This approach is effective for generating a library of derivatives for initial biological screening.

However, there is a growing need for the development of more advanced and sustainable synthetic methodologies. Future research in this area should focus on several key aspects:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, minimize waste, and employ catalytic rather than stoichiometric reagents is highly desirable. This could include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability. The application of flow chemistry to the synthesis of indole-3-acetamide derivatives could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic pathway can offer high selectivity and mild reaction conditions. For instance, lipases could be explored for the amide bond formation step.

A comparative table of synthetic methodologies is provided below:

| Methodology | Description | Advantages | Areas for Improvement |

| Traditional Batch Synthesis | Coupling of indole-3-acetic acid and an amine using a coupling reagent like CDI. acs.orgnih.govresearchgate.net | Simple, effective for small-scale synthesis. | Use of stoichiometric reagents, potential for waste generation. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved yields. | Scalability can be a challenge. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Enhanced safety, precise control, easy scalability. | Requires specialized equipment. |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors. |

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Biological Mechanisms

The rational design of novel indole-3-acetamide derivatives is a crucial step in optimizing their therapeutic potential. This involves a deep understanding of the structure-activity relationship (SAR) and the use of computational tools to guide the design process.

Initial studies on indole-3-acetamide derivatives as α-amylase inhibitors have provided some SAR insights. For example, the nature and position of substituents on the aniline (B41778) ring of N-aryl indole-3-acetamides have been shown to influence their inhibitory activity. acs.org Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the enzyme, providing a basis for the design of more potent inhibitors. acs.orgnih.gov

Future efforts in rational design should focus on:

Computational Modeling: The use of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can help in predicting the biological activity of novel derivatives and in understanding their mechanism of action at the molecular level.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds.

Scaffold Hopping: This strategy involves replacing the indole-3-acetamide core with other isosteric scaffolds to explore new chemical space and potentially improve properties such as potency, selectivity, and pharmacokinetic profiles.

Introduction of Pharmacophoric Features: The targeted introduction of specific functional groups that are known to interact with particular biological targets can be used to enhance the potency and selectivity of the derivatives.

A table summarizing rational design strategies is presented below:

| Strategy | Description | Expected Outcome |

| Molecular Docking | Predicting the binding orientation of a ligand to its target. acs.orgnih.gov | Identification of key interactions for potency enhancement. |

| QSAR | Relating the chemical structure of a series of compounds to their biological activity. | Development of predictive models for designing new compounds. |

| Fragment-Based Design | Building lead compounds from small molecular fragments. | Discovery of novel and potent inhibitors. |

| Scaffold Hopping | Replacing the core scaffold with a bioisostere. | Improvement of ADME properties and exploration of new IP space. |

Investigation of Preclinical Efficacy in Relevant Disease Models

While in vitro studies have demonstrated the potential of indole-3-acetamide derivatives against various biological targets, the investigation of their preclinical efficacy in relevant disease models is a critical next step. This involves assessing the therapeutic potential of these compounds in living organisms, which provides a more comprehensive understanding of their pharmacological effects.

For instance, derivatives showing promising antihyperglycemic activity in vitro should be evaluated in animal models of diabetes to assess their ability to lower blood glucose levels. Similarly, compounds with potential anticancer activity need to be tested in xenograft models to determine their ability to inhibit tumor growth. mdpi.commdpi.com Antiviral candidates should be evaluated in appropriate animal models of viral infection. nih.govnih.gov

Key aspects of preclinical efficacy studies include:

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure that they reach the target tissue in sufficient concentrations to exert a therapeutic effect.

Pharmacodynamics: Assessing the dose-response relationship and the time course of the therapeutic effect.

Toxicity: Evaluating the potential adverse effects of the compounds to establish a safe therapeutic window.

The table below outlines the progression from in vitro to in vivo studies:

| Study Type | Objective | Example Model |

| In Vitro | Assess activity against a specific target. | Enzyme inhibition assays, cell-based assays. acs.orgnih.govnih.gov |

| In Vivo (Animal Models) | Evaluate therapeutic efficacy and safety. | Diabetic mouse models, tumor xenograft models, viral infection models. |

| Pharmacokinetic Studies | Determine the ADME profile of a compound. | Rodent models. |

| Toxicology Studies | Identify potential adverse effects. | Acute and chronic toxicity studies in animals. |

Application as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules that can be used to study the function of proteins and to elucidate biological pathways. The specificity and potency of some indole-3-acetamide derivatives make them suitable candidates for development as chemical probes.

For example, a highly potent and selective inhibitor of a specific enzyme could be used to study the role of that enzyme in a particular cellular process. By treating cells or organisms with the inhibitor and observing the resulting phenotype, researchers can gain insights into the biological function of the target protein.

To be effective as a chemical probe, a compound should ideally possess the following characteristics:

High Potency: The compound should be active at low concentrations to minimize off-target effects.

High Selectivity: The compound should interact with a specific target with minimal binding to other proteins.

Cell Permeability: The compound should be able to cross the cell membrane to reach its intracellular target.

Chemical Tractability: The compound should be amenable to chemical modification to allow for the attachment of tags or labels for visualization or pull-down experiments.

The development of chemical probes based on the indole-3-acetamide scaffold could significantly contribute to our understanding of various biological pathways and could also aid in the validation of new drug targets.

Design of Multi-Targeted Agents Based on the Indole-Acetamide Scaffold

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for the treatment of complex diseases such as cancer and neurodegenerative disorders. The indole-3-acetamide scaffold, with its ability to interact with multiple biological targets, is an attractive starting point for the design of multi-targeted agents.

For example, it may be possible to design a single molecule that combines the α-amylase inhibitory activity with antioxidant properties, which could be beneficial for the treatment of diabetes and its complications. acs.org Similarly, a compound that inhibits both a key viral enzyme and a host factor involved in viral replication could offer a synergistic antiviral effect.

The design of multi-targeted agents requires a careful balance of activities against the different targets. This can be achieved through:

Pharmacophore Merging: Combining the key structural features of two different pharmacophores into a single molecule.

Scaffold Decoration: Modifying the indole-3-acetamide scaffold with different functional groups to introduce new biological activities.

Linker Optimization: In cases where two pharmacophores are linked together, optimizing the length and nature of the linker is crucial for maintaining the desired activities.

The development of multi-targeted agents based on the indole-3-acetamide scaffold represents a promising strategy for addressing the multifactorial nature of many diseases and for overcoming drug resistance.

Q & A

Q. What are the common synthetic routes for 2-(1H-Indol-3-yl)-N-isobutylacetamide?

- Methodological Answer: The synthesis typically involves acylation of indole derivatives with activated acetic acid derivatives. A standard approach includes reacting indole with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions to form the acetamide backbone . For the N-isobutyl variant, substituting the amine (e.g., isobutylamine) during the acylation step is critical. Alternative methods use alkylation with bromoacetate derivatives (e.g., ethyl bromoacetate) followed by hydrolysis and coupling with isobutylamine via agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . Key parameters include temperature control (~80°C for reflux), solvent selection (e.g., THF/EtOH/H2O mixtures), and purification via silica chromatography.

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer: 1H/13C NMR and FT-IR spectroscopy are primary tools for structural elucidation. For example, indole proton signals appear at δ 7.6–6.5 ppm in CD3OD, while the acetamide carbonyl resonates near δ 170 ppm in <sup>13</sup>C NMR . FT-IR identifies amide C=O stretches (~1650 cm<sup>−1</sup>) and N-H bends (~3300 cm<sup>−1</sup>) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 232.28 for the methoxyethyl analog) . Advanced labs may integrate DFT calculations to predict vibrational modes and compare with experimental spectra .

Q. What biological activities have been reported for indole-3-acetamide derivatives?

- Methodological Answer: Derivatives exhibit antimicrobial , antihyperglycemic , and antioxidant activities. For example, N-phenyl and N-(4-octyloxyphenyl) analogs inhibit α-amylase (IC50 ~50–80 µM), suggesting potential for diabetes research . Activity varies with substituents: electron-withdrawing groups (e.g., Cl) enhance antimicrobial effects, while alkyl chains (e.g., isobutyl) may improve bioavailability . Assays should use standardized protocols (e.g., DPPH for antioxidants, microdilution for MIC determination) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of indole-3-acetamides be resolved?

- Methodological Answer: Discrepancies often arise from substituent effects or assay variability . For instance, N-(4-chlorophenyl) derivatives may show higher antimicrobial activity than N-alkyl analogs due to enhanced electrophilicity . To resolve contradictions:

- Compare structural analogs under identical assay conditions.

- Validate purity via HPLC (>95%) to exclude byproduct interference.

- Use molecular docking to assess binding affinity variations (e.g., α-amylase active site interactions) .

- Replicate studies with controlled cell lines (e.g., HepG2 for cytotoxicity) .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer: Optimization strategies include:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in HATU-mediated reactions .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., guanidine coupling) .

- Flow chemistry : Continuous flow reactors enhance scalability and reduce reaction times (e.g., 30-minute residence time vs. overnight reflux) .

Q. How can computational and experimental data be integrated for structural analysis?

- Methodological Answer: Combine DFT calculations (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) and experimental spectroscopy:

- Predict vibrational modes (IR/Raman) and compare with observed peaks to assign functional groups .

- Calculate NMR chemical shifts (GIAO method) and validate against experimental δ values (RMSD < 0.3 ppm) .

- Analyze intramolecular interactions (e.g., hydrogen bonding in crystal structures) using software like Mercury .

Data Contradiction Analysis Example

- Case Study : Variability in α-amylase inhibition (IC50 50–200 µM) across studies .

- Resolution :

- Test all compounds against a common enzyme source (e.g., porcine pancreatic α-amylase).

- Normalize data using positive controls (e.g., acarbose).

- Perform SAR analysis to identify critical substituents (e.g., methoxy vs. halogen groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.